3-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
3-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the third position, a nitro group at the sixth position, and a carbonyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is nitrated to introduce the nitro group.
Cyclization: The nitrated aniline undergoes cyclization with an appropriate reagent, such as acetic anhydride, to form the quinoline core.
Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder in acidic conditions.
Methylation: The amino group is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Oxidation: Finally, the methylated product is oxidized to introduce the carbonyl group at the second position, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of different substituted quinolines.
Substitution: The methyl and nitro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Iron powder or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinoline derivatives with carboxyl or hydroxyl groups.
Reduction: Amino-substituted quinolines.
Substitution: Halogenated quinolines or other functionalized derivatives.
Scientific Research Applications
3-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Methylquinolin-2(1H)-one: Lacks the nitro group, resulting in different chemical and biological properties.
6-Nitroquinolin-2(1H)-one: Lacks the methyl group, affecting its reactivity and biological activity.
3,4-Dihydroquinolin-2(1H)-one: Lacks both the methyl and nitro groups, making it less reactive.
Uniqueness
3-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
651315-43-4 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H10N2O3/c1-6-4-7-5-8(12(14)15)2-3-9(7)11-10(6)13/h2-3,5-6H,4H2,1H3,(H,11,13) |
InChI Key |
IVMRTOWPOFKLJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |
Origin of Product |
United States |
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